molecular formula C16H21NO3 B15125218 6-Cbz-octahydro-2H-pyrano[3,2-c]pyridine

6-Cbz-octahydro-2H-pyrano[3,2-c]pyridine

Katalognummer: B15125218
Molekulargewicht: 275.34 g/mol
InChI-Schlüssel: DYCRVPMGBLIWCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Cbz-octahydro-2H-pyrano[3,2-c]pyridine is a chemical compound with the molecular formula C16H21NO3 and a molecular weight of 275.34 g/mol . It is known for its unique structure, which includes a pyrano[3,2-c]pyridine core, and is often used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cbz-octahydro-2H-pyrano[3,2-c]pyridine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Analyse Chemischer Reaktionen

Types of Reactions

6-Cbz-octahydro-2H-pyrano[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

6-Cbz-octahydro-2H-pyrano[3,2-c]pyridine is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-Cbz-octahydro-2H-pyrano[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Cbz-octahydro-2H-pyrano[3,2-c]pyridine-6(5H)-carboxylic acid, hexahydro-, phenylmethyl ester
  • 2H-Pyrano[3,2-c]pyridine derivatives

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Eigenschaften

Molekularformel

C16H21NO3

Molekulargewicht

275.34 g/mol

IUPAC-Name

benzyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate

InChI

InChI=1S/C16H21NO3/c18-16(20-12-13-5-2-1-3-6-13)17-9-8-15-14(11-17)7-4-10-19-15/h1-3,5-6,14-15H,4,7-12H2

InChI-Schlüssel

DYCRVPMGBLIWCB-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CN(CCC2OC1)C(=O)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.